

Biochemical Properties of 4-tert-Octylresorcinol: A Technical Guide

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Compound of Interest

Compound Name: 4-tert-Octylresorcinol

Cat. No.: B079477

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **4-tert-Octylresorcinol**, a synthetic phenol derivative, belongs to the class of 4-alkylresorcinols. This class of compounds has garnered significant interest in the fields of dermatology and cosmetology for its potent effects on hyperpigmentation. The primary mechanism underlying their efficacy is the inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. While extensive research exists for analogues like 4-n-butylresorcinol, specific quantitative data for **4-tert-Octylresorcinol** is less prevalent in publicly available literature. This guide provides a comprehensive overview of the biochemical properties of **4-tert-Octylresorcinol**, drawing upon direct data where available and leveraging the well-documented activities of its close structural analogues to present a complete profile.

Core Biochemical and Physical Properties

4-tert-Octylresorcinol, also known as 4-(1,1,3,3-Tetramethylbutyl)resorcinol, is a crystalline solid. Its fundamental properties are summarized below.

Property	Value
CAS Number	28122-52-3[1]
Molecular Formula	C ₁₄ H ₂₂ O ₂
Appearance	White to light yellow powder or crystal[1]
Purity	>99.0% (GC)[1]
Melting Point	108.0 to 111.0 °C[1]
Synonyms	4-(1,1,3,3-Tetramethylbutyl)resorcinol[1]

Tyrosinase Inhibition: The Primary Mechanism of Action

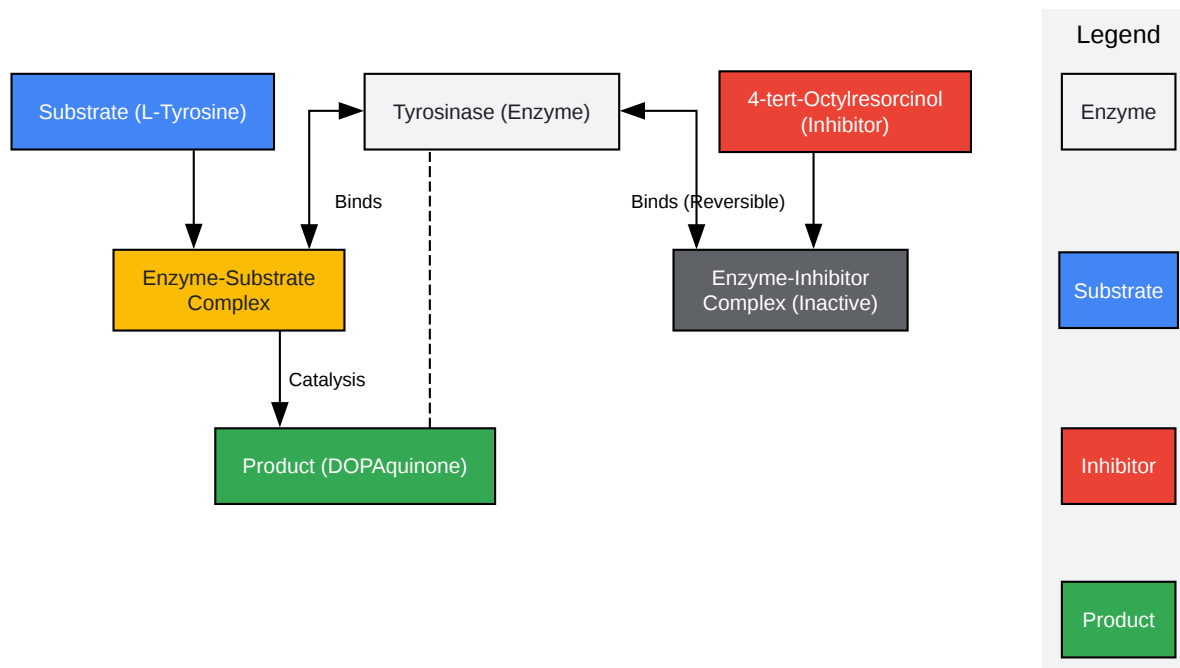
The defining biochemical characteristic of 4-alkylresorcinols is their potent inhibitory effect on tyrosinase, a key copper-containing enzyme responsible for catalyzing the initial steps of melanin production.[2][3]

Mechanism of Inhibition

Studies on various 4-alkylresorcinols consistently demonstrate a competitive inhibition mechanism.[2] These molecules are structurally similar to tyrosinase's natural substrate, L-tyrosine, allowing them to bind to the enzyme's active site. This binding event physically blocks the substrate from accessing the catalytic core, thereby preventing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, which are critical steps in the melanogenesis cascade. The resorcinol (1,3-dihydroxybenzene) moiety is crucial for this activity.[4]

Some research on analogues like 4-n-butylresorcinol suggests a more complex, multi-faceted mechanism that extends beyond simple competitive inhibition. These studies indicate that the compound may also enhance the proteolytic degradation of the tyrosinase enzyme within the cell, leading to a reduction in the total amount of available enzyme, without affecting its mRNA expression levels.[5] This dual action of direct, reversible inhibition and promotion of enzyme degradation makes these compounds particularly effective.

Mechanism: Competitive Inhibition of Tyrosinase



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*Competitive inhibition of tyrosinase by **4-tert-Octylresorcinol**.*

Quantitative Analysis of Tyrosinase Inhibition (Comparative Data)

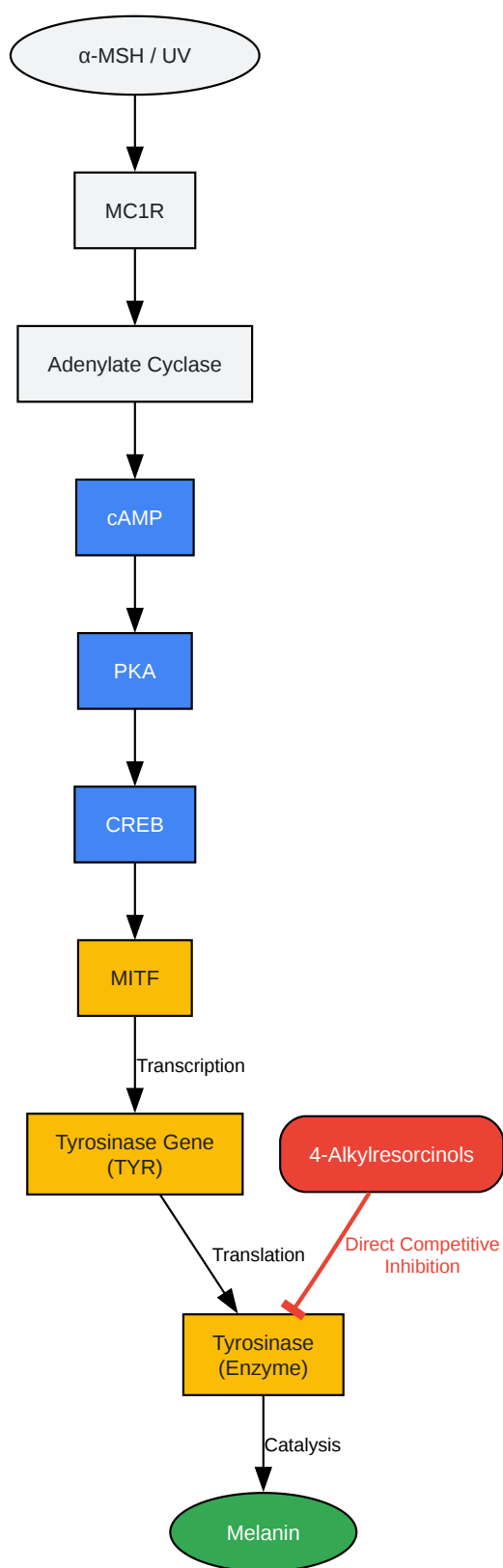
While specific IC_{50} values for **4-tert-Octylresorcinol** are not widely reported, data from structurally similar 4-alkylresorcinols provide a strong indication of its potential potency. These compounds are consistently shown to be more powerful inhibitors than commonly used agents like kojic acid, arbutin, and hydroquinone.[6]

Compound	Enzyme Source	Substrate	IC ₅₀ Value (μM)	Reference Compound	Reference IC ₅₀ (μM)
4-n-Butylresorcinol	Human Tyrosinase	L-DOPA	21	Kojic Acid	500
4-n-Butylresorcinol	MelanoDerm™ Model	-	13.5	Kojic Acid	>400
4-Hexylresorcinol	Human Tyrosinase	L-DOPA	94	Kojic Acid	500
Phenylethylresorcinol	Human Tyrosinase	L-DOPA	131	Kojic Acid	500
4-Alkylresorcinols (General)	Mushroom Tyrosinase	L-DOPA	0.15 - 0.56	-	-

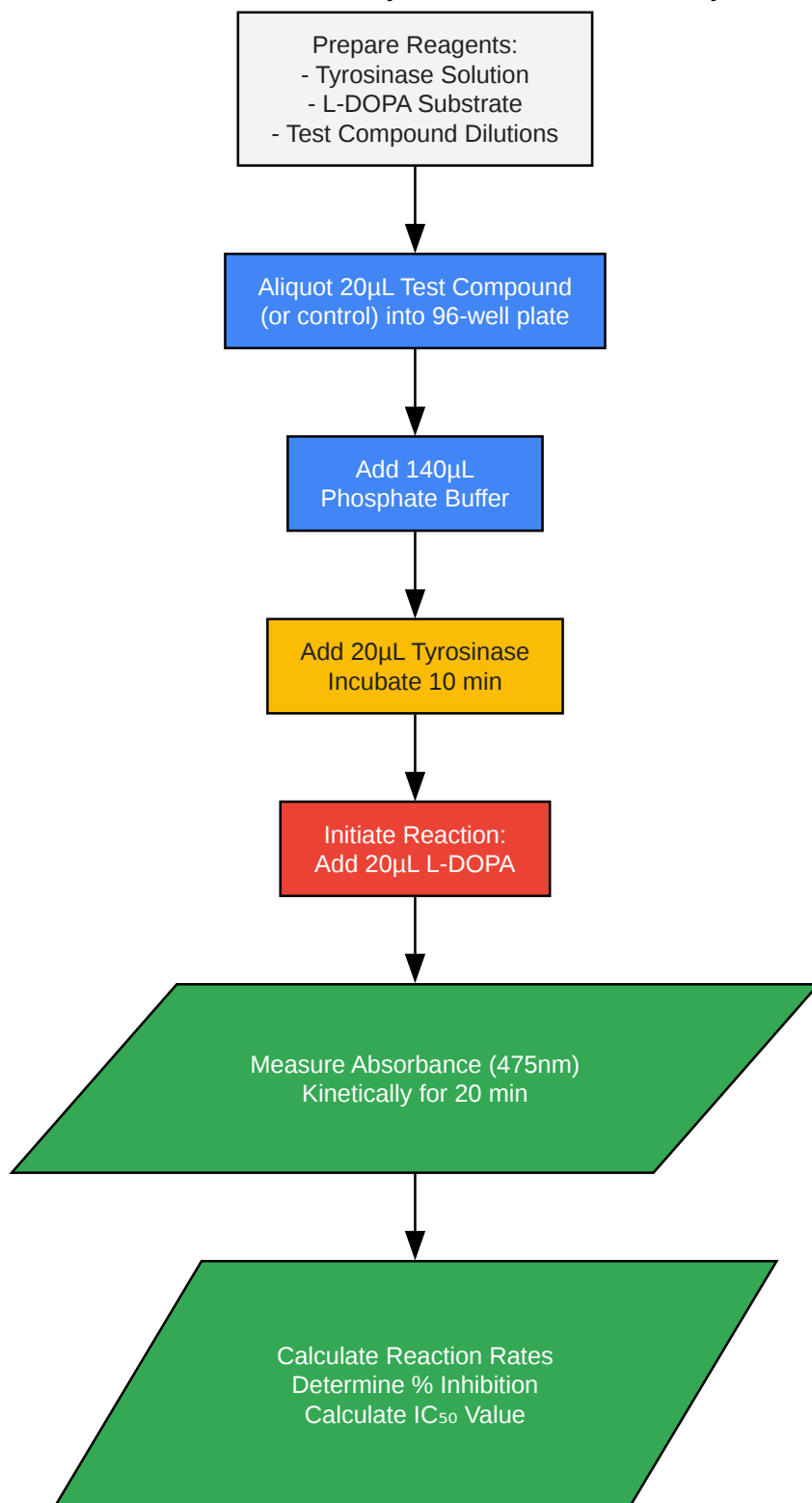
Table compiled from data in Kolbe et al., 2013[6] and Panzella et al., 2024.[2]

Effects on Cellular Signaling Pathways

The primary anti-melanogenic effect of 4-alkylresorcinols appears to be the direct inhibition of tyrosinase activity, rather than modulation of the upstream signaling pathways that regulate its expression. Studies on 4-n-butylresorcinol have shown that it does not significantly affect key signaling pathways such as the ERK or Akt pathways, which are known to influence melanin synthesis via the down-regulation of the Microphthalmia-associated Transcription Factor (MITF).[7] Similarly, it was found to have no effect on the phosphorylation of CREB, a transcription factor that stimulates MITF expression.[7] This targeted action on the enzyme itself is a key biochemical feature. However, some evidence suggests that 4-n-butylresorcinol may activate p38 MAPK, leading to increased ubiquitination and subsequent degradation of tyrosinase.[5]



Workflow: Cell-Free Tyrosinase Inhibition Assay

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- To cite this document: BenchChem. [Biochemical Properties of 4-tert-Octylresorcinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079477#biochemical-properties-of-4-tert-octylresorcinol]

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